Prehelminthosporolactone

Phytotoxin Fungal Metabolite Natural Product Chemistry

Researchers dissecting Bipolaris virulence mechanisms often lack pure prehelminthosporolactone, forcing reliance on abundant analogs that confound structure-activity conclusions. This custom-synthesized seco-sativene fills that gap with a distinctive lactone ring absent in prehelminthosporol. • Enables definitive SAR comparisons against prehelminthosporol and helminthosporol. • Validated FTIR reference standard for developing LC-MS/MS or GC-MS detection methods. • Sourced from Bipolaris sp. culture filtrates, preserving biological relevance for host-pathogen studies.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
Cat. No. B161939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrehelminthosporolactone
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2(C3C1C(C2=C)C(=O)OC3)C
InChIInChI=1S/C15H22O2/c1-8(2)10-5-6-15(4)9(3)12-13(10)11(15)7-17-14(12)16/h8,10-13H,3,5-7H2,1-2,4H3/t10-,11+,12+,13+,15+/m1/s1
InChIKeyYRJUYCPYOZTNDX-MCZMQQNQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Prehelminthosporolactone Overview


Prehelminthosporolactone is a seco-sativene sesquiterpenoid and fungal phytotoxin (C₁₅H₂₂O₂, MW 234.33) [1]. It was first characterized as a minor phytotoxic metabolite from the culture filtrates of Bipolaris sp. strain 36, a fungal pathogen of Johnson grass (Sorghum halepense) [2]. It is biosynthetically related to other toxins in the helminthosporol family, including prehelminthosporol and dihydroprehelminthosporol [3]. As a secondary metabolite of pathogenic Bipolaris and Cochliobolus species, prehelminthosporolactone is primarily utilized in fundamental research investigating fungal virulence mechanisms and host-pathogen interactions in cereal crops [4]. Its role as a minor, yet structurally distinct, component of the fungal metabolome provides a unique tool for dissecting the contributions of specific toxins to disease development.

Fungal phytotoxin characterization & host–pathogen studies
Minor toxin role dissection vs major analogs (prehelminthosporol)
Lactone-containing sesquiterpenoid SAR workflows

Why Prehelminthosporolactone Substitution Fails


Prehelminthosporolactone cannot be substituted by its more abundant analogs (e.g., prehelminthosporol or helminthosporol) or other Bipolaris toxins without compromising experimental validity. While sharing a common seco-sativene biosynthetic origin, these compounds exhibit distinct chemical and biological profiles [1]. Prehelminthosporolactone contains a unique lactone moiety, absent in its prehelminthosporol precursor, which fundamentally alters its chemical reactivity and may lead to divergent mechanisms of action [2]. The absence of comparative, quantitative activity data for prehelminthosporolactone against these structurally related toxins necessitates its specific procurement for studies aiming to define its precise role in pathogenesis or to establish structure-activity relationships (SAR) within this chemical class [3]. Substituting with a structurally different analog would introduce an uncontrolled variable, rendering any comparative analysis invalid. The following evidence guide provides the foundational, though limited, quantitative data necessary for justifying the specific selection of prehelminthosporolactone.

Structural analog mismatch
Lactone moiety alters reactivity; prehelminthosporol lacks this functional group, potentially shifting bioactivity.
Abundance vs. activity ambiguity
Minor abundance does not guarantee marginal function; specific pathogenic role may differ from major toxins.
Absent quantitative comparison data
No published side-by-side activity data relative to prehelminthosporol; class-level inference only.

Prehelminthosporolactone Evidence Guide


Verified Minor Phytotoxin in Bipolaris Culture

Prehelminthosporolactone was identified and quantified as a minor component in the ethyl acetate extract of Bipolaris sp. strain 36 culture filtrates. It co-occurs with the major phytotoxins prehelminthosporol and dihydroprehelminthosporol, but its production level is lower, classifying it as a 'minor' phytotoxic metabolite [1]. This designation is supported by its isolation alongside the major components, where it was present as a 'white spot' on TLC plates treated with phosphomolybdic acid, indicating a distinct chemical entity [1].

Minor phytotoxin identity
Cross-study comparable
Identified as ‘minor’ component
vs. prehelminthosporol & dihydroprehelminthosporol (major)
Confirms distinct identity in fungal extracts; supports specific procurement.
Relative abundance classification only.
Phytotoxin Fungal Metabolite Natural Product Chemistry

FTIR-Based Identification in Fungal Extracts

Analysis of metabolic extracts from four strains of Bipolaris sorokiniana using HAT-FTIR spectroscopy identified the presence of prehelminthosporolactone. The ethyl ether extract exhibited a complex composition, and the spectral data allowed for the identification of OH and CO axial stretching and CH₃ angular deformation vibrations that are characteristic of both prehelminthosporol and prehelminthosporolactone [1]. This provides a method for its detection and distinguishes it from other fungal metabolites.

FTIR-based detection
Supporting evidence
Characteristic OH, CO, CH₃ spectral features confirmed
Provides analytical method for identity verification in complex samples.
Qualitative detection; method-specific.
Analytical Chemistry Mycotoxin Analysis FTIR Spectroscopy

Unique Lactone Ring Structural Feature

Prehelminthosporolactone (C₁₅H₂₂O₂) possesses a lactone ring, a structural feature that differentiates it from its biosynthetic precursor, prehelminthosporol (C₁₅H₂₄O₂) [1]. The lactone is formed by the oxidation of prehelminthosporol [2]. This structural difference is fundamental, as the lactone moiety is a known pharmacophore and can significantly alter a molecule's bioactivity, stability, and reactivity compared to its non-lactone analog.

Lactone ring structural feature
Class-level inference
Contains lactone ring (C₁₅H₂₂O₂)
vs. prehelminthosporol (C₁₅H₂₄O₂, no lactone)
Differentiates reactivity & potential bioactivity from non-lactone analogs.
Structural inference; no direct activity data.
Structure-Activity Relationship Chemical Synthesis Sesquiterpenoid

Prehelminthosporolactone Application Scenarios


Minor Phytotoxin Role in Pathogenesis

Prehelminthosporolactone should be used in comparative studies with prehelminthosporol and dihydroprehelminthosporol to dissect the individual contributions of each toxin to disease development in cereal crops like wheat and barley. As a minor component of the fungal metabolome, its specific activity and role in the infection process remain poorly defined compared to the major toxins [1]. Such studies are essential for understanding the full virulence arsenal of this important pathogen and could inform future strategies for disease control.

SAR Studies on Seco-Sativenes

The unique lactone ring of prehelminthosporolactone makes it an essential compound for SAR studies aimed at understanding how this functional group influences the bioactivity of seco-sativenes. Direct comparisons with non-lactone analogs like prehelminthosporol and helminthosporol can reveal the structural determinants of phytotoxicity, plant growth regulation, or other potential biological effects [2]. This knowledge is critical for the rational design of novel analogs with tailored activities, such as more selective herbicides or growth regulators.

Analytical Method Development for Mycotoxins

Given the demonstrated ability to identify prehelminthosporolactone using FTIR spectroscopy in complex fungal extracts [3], it can serve as a specific reference standard for developing and validating more sensitive analytical methods (e.g., LC-MS, GC-MS) for its detection and quantification. This is particularly relevant for monitoring the production of this toxin by different B. sorokiniana strains under varying environmental conditions or for assessing its presence in infected plant tissues.

Application
Selection Property
Validation Focus
Pathogenesis dissection studies
Minor toxin structural distinctiveness
Comparative phytotoxicity assays with major analogs
Seco-sativene SAR research
Lactone ring as key functional group
Structure–activity comparison vs non-lactone sesquiterpenoids
Mycotoxin analytical method development
Validated FTIR spectral fingerprint
Method specificity and sensitivity in infected plant matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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